molecular formula C10H7NO5 B2694033 4-Nitrophenyl prop-2-yn-1-yl carbonate CAS No. 228111-40-8

4-Nitrophenyl prop-2-yn-1-yl carbonate

Cat. No.: B2694033
CAS No.: 228111-40-8
M. Wt: 221.168
InChI Key: ZFSTXYJGQDNJRW-UHFFFAOYSA-N
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Description

4-Nitrophenyl prop-2-yn-1-yl carbonate is an organic compound with the molecular formula C10H7NO5 and a molecular weight of 221.17 g/mol . It is known for its unique structure, which includes a nitrophenyl group and a propynyl carbonate moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl prop-2-yn-1-yl carbonate typically involves the reaction of 4-nitrophenol with propargyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl prop-2-yn-1-yl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitrophenyl prop-2-yn-1-yl carbonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme kinetics and as a substrate for enzyme assays.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Nitrophenyl prop-2-yn-1-yl carbonate involves its interaction with nucleophiles and enzymes. The nitrophenyl group can act as an electron-withdrawing group, making the compound more reactive towards nucleophilic attack. In biological systems, enzymes can catalyze the hydrolysis of the carbonate moiety, releasing 4-nitrophenol and propargyl alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrophenyl prop-2-yn-1-yl carbonate is unique due to its propynyl carbonate moiety, which imparts distinct reactivity and applications compared to other nitrophenyl derivatives. Its ability to undergo a variety of chemical reactions and its use in diverse scientific research fields make it a valuable compound .

Properties

IUPAC Name

(4-nitrophenyl) prop-2-ynyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO5/c1-2-7-15-10(12)16-9-5-3-8(4-6-9)11(13)14/h1,3-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSTXYJGQDNJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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